1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole

Catalog No.
S12277363
CAS No.
M.F
C15H14N4O
M. Wt
266.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole

Product Name

1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-phenyltetrazole

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

InChI

InChI=1S/C15H14N4O/c1-20-14-9-7-12(8-10-14)11-19-15(16-17-18-19)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

UHSJCZYIKSKKKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CC=C3

1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole is a member of the tetrazole family, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound features a methoxybenzyl group at the 1-position and a phenyl group at the 5-position of the tetrazole ring. Tetrazoles are known for their high nitrogen content and diverse biological activities, making them significant in medicinal chemistry and materials science.

The chemical reactivity of 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole primarily involves nucleophilic substitutions and cycloaddition reactions. Tetrazoles can participate in various reactions such as:

  • [3+2] Cycloaddition: This reaction occurs between nitriles and sodium azide to form tetrazoles, with 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole being synthesized through this pathway under suitable conditions, often utilizing catalysts to enhance yield .
  • Functionalization: The presence of the methoxy and phenyl groups allows for further chemical modifications, such as electrophilic aromatic substitution or cross-coupling reactions, which expand its utility in synthetic organic chemistry .

Tetrazoles, including 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole, exhibit a range of biological activities. They are known to act as:

  • Antimicrobial agents: Some tetrazole derivatives show efficacy against various bacterial strains.
  • Anti-inflammatory compounds: Certain tetrazoles have been investigated for their potential to reduce inflammation.
  • Anticancer agents: The unique structure of tetrazoles allows them to interact with biological targets effectively, making them candidates for cancer therapeutics .

The synthesis of 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole can be achieved through several methods:

  • Microwave-Assisted Synthesis: This method employs microwave irradiation to accelerate the reaction between nitriles and sodium azide, yielding high purity and good yields of tetrazoles .
  • Catalytic Methods: Utilizing various catalysts such as copper(II) salts or palladium complexes can facilitate the formation of tetrazoles from corresponding nitriles under mild conditions .
  • Multicomponent Reactions: These reactions involve combining multiple reactants in one pot, which simplifies the synthesis process and often leads to higher yields .

1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole finds applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Materials Science: The high nitrogen content makes tetrazoles useful in creating energetic materials or as precursors for polymers with specific properties.
  • Agricultural Chemistry: Some derivatives are explored for their potential use in agrochemicals due to their biological activity against pests and pathogens.

Research on the interaction of 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole with biological targets has shown that:

  • The compound can form hydrogen bonds due to the presence of nitrogen atoms in the tetrazole ring, enhancing its binding affinity with various enzymes or receptors.
  • Studies indicate that tetrazoles can act as metal chelators, interacting with metal ions which may be crucial in biological systems or catalysis .

Several compounds share structural similarities with 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
5-(4-Methoxyphenyl)-1H-tetrazoleSimilar tetrazole coreExhibits strong anti-inflammatory properties
5-(Phenyl)-1H-tetrazoleLacks substituent at C1Known for its significant antimicrobial activity
5-(Trifluoromethyl)tetrazoleContains trifluoromethylEnhanced lipophilicity, used in drug design

The uniqueness of 1-(4-Methoxybenzyl)-5-phenyl-1H-tetrazole lies in its specific substitution pattern that may confer distinct pharmacological properties compared to other tetrazoles. Its methoxy group enhances solubility and bioavailability, while the phenyl group may contribute to its interaction profile with biological targets.

[3+2] Cycloaddition Mechanisms

The [3+2] cycloaddition reaction between azides and nitriles represents the most fundamental and widely utilized approach for tetrazole synthesis [1] [2]. This mechanistic pathway proceeds through the formal cycloaddition of sodium azide with organic nitriles to form 5-substituted 1H-tetrazoles. Recent computational studies have revealed that the reaction mechanism involves a previously unsuspected nitrile activation step leading to an imidoyl azide intermediate, which subsequently cyclizes to yield the tetrazole product [1]. The activation barriers correlate strongly with the electron-withdrawing potential of the nitrile substituent [1].

For the synthesis of 1-(4-methoxybenzyl)-5-phenyl-1H-tetrazole, the [3+2] cycloaddition can be performed using 4-methoxybenzyamine and phenyl nitrile as starting materials. Cobalt(II) complexes have demonstrated exceptional efficiency in catalyzing this transformation, with isolated cobalt(II) diazido intermediates being structurally characterized [3] [4]. The mechanistic pathway involves initial coordination of azide ligands to the metal center, followed by nitrile coordination and subsequent [3+2] cycloaddition to form the desired tetrazole product [3].

The reaction typically proceeds under mild conditions with near-quantitative yields when employing appropriate catalytic systems. Temperature ranges of 100-200°C are commonly utilized, with reaction times varying from 10 minutes to several hours depending on the specific catalytic system employed [5] [6]. The electron-donating methoxy group in the target compound may require slightly elevated temperatures or extended reaction times compared to electron-withdrawing substituents [7].

Azide-Nitrile Coupling Optimization

Azide-nitrile coupling represents a critical optimization area for improving the efficiency and selectivity of tetrazole formation. Traditional methods often require stoichiometric or excess amounts of azide reagents, presenting safety and economic concerns [7] [8]. Modern approaches focus on minimizing azide usage while maintaining high conversion rates and product yields.

Zinc bromide catalysis has emerged as a particularly effective method for azide-nitrile coupling, facilitating tetrazole assembly under aqueous conditions [9]. The optimized protocol employs near-equimolar ratios of nitrile to azide (1:1.05), significantly reducing azide waste and associated safety hazards [7]. This approach has been successfully demonstrated for the synthesis of various tetrazole derivatives, including those bearing methoxybenzyl and phenyl substituents.

Copper-based catalytic systems offer another highly effective pathway for azide-nitrile coupling optimization. CuO nanoparticles have demonstrated remarkable catalytic activity under microwave conditions, achieving complete conversion within 3-30 minutes [6]. The heterogeneous nature of these catalysts facilitates easy separation and recycling, addressing sustainability concerns in large-scale synthesis applications [10] [11].

The optimization of reaction parameters includes solvent selection, with N-methylpyrrolidone (NMP) and water mixtures proving particularly effective for maintaining homogeneous reaction conditions [7]. Temperature optimization studies indicate that 140-190°C provides optimal balance between reaction rate and product selectivity [5] [7].

Regioselective Control in N-Substitution

Regioselective control in tetrazole N-substitution presents a significant challenge in synthetic methodology, particularly for achieving selective 1-substitution versus 2-substitution patterns [12] [13]. The regioselectivity is influenced by multiple factors including reaction conditions, substrate structure, and the nature of the alkylating agent employed.

For 1-(4-methoxybenzyl)-5-phenyl-1H-tetrazole synthesis, achieving selective N1-substitution requires careful control of reaction parameters. Studies have demonstrated that the use of highly pure lithium tetrazolate and specific solvent systems can suppress undesired N2-isomer formation [14]. Aqueous ethanol solutions (30% volume) have proven particularly effective for maintaining N1-selectivity while minimizing isomeric byproducts [14].

The mechanistic basis for regioselectivity involves differential nucleophilicity of the tetrazole nitrogen atoms. N1-substitution is generally favored under kinetic control conditions, while N2-substitution may predominate under thermodynamic control [12]. Temperature control becomes critical, with lower temperatures (100°C) favoring N1-selectivity compared to elevated temperatures which may promote isomerization [14].

Metal-free regioselective N2-arylation strategies have been developed using diaryliodonium salts, providing complementary approaches for accessing specific regioisomers [13]. These methods demonstrate excellent tolerance for both electron-rich and electron-deficient aryl groups, expanding the scope of accessible tetrazole derivatives [13].

Advanced Synthetic Techniques

Microwave- and Ultrasound-Assisted Synthesis

Microwave-assisted synthesis has revolutionized tetrazole preparation by dramatically reducing reaction times while maintaining high yields and selectivity [5] [14] [15]. The technique employs controlled microwave heating to achieve rapid temperature elevation, enabling efficient [3+2] cycloaddition reactions within minutes rather than hours.

For tetrazole synthesis, microwave conditions typically employ temperatures ranging from 100-240°C with reaction times of 3-30 minutes [5] [6]. The rapid heating minimizes side reactions and decomposition pathways that can occur during prolonged thermal exposure [15]. Copper-based catalysts have proven particularly effective under microwave conditions, with CuII species facilitating nitrile activation and subsequent cycloaddition [5].

The microwave-assisted protocol for 1-(4-methoxybenzyl)-5-phenyl-1H-tetrazole synthesis would involve combining the appropriate nitrile precursor with sodium azide in the presence of a suitable catalyst under controlled microwave irradiation. N-methylpyrrolidone (NMP) serves as an excellent solvent for these transformations, maintaining solution homogeneity throughout the reaction [5].

Ultrasound-assisted synthesis provides an alternative energy input method that enhances reaction efficiency through cavitation effects [16] [17] [18]. This technique operates under milder temperature conditions (room temperature to 80°C) while achieving excellent yields through enhanced mass transfer and mixing [16]. The ultrasound irradiation facilitates intimate contact between reactants, promoting efficient cycloaddition even in heterogeneous systems [18].

The combination of ultrasound with solvent-free conditions represents a particularly green approach to tetrazole synthesis [16]. This methodology eliminates the need for organic solvents while maintaining high reaction efficiency, addressing environmental sustainability concerns in pharmaceutical manufacturing [17].

Catalytic Systems for Green Synthesis

Green chemistry principles have driven the development of environmentally benign catalytic systems for tetrazole synthesis [19] [10] [11]. These approaches focus on utilizing non-toxic, recyclable catalysts while minimizing waste generation and energy consumption.

Heterogeneous nanocatalysts represent a significant advancement in green tetrazole synthesis. Iron oxide-supported catalysts functionalized with Schiff base-coordinated copper(II) centers have demonstrated exceptional activity for tetrazole formation in aqueous media [10] [11]. These systems achieve yields up to 97% while operating under mild temperature conditions and facilitating easy catalyst recovery [10].

The synergistic effect between metallic centers and imidazolium ionic liquids has been identified as a key factor in catalytic efficiency [10]. This dual activation mechanism enhances both azide activation and nitrile coordination, leading to accelerated reaction rates and improved selectivity [11].

Biogenic silver nanoparticles synthesized using plant extracts provide another environmentally friendly catalytic option [20]. These catalysts avoid the use of toxic reducing agents and demonstrate excellent recyclability over multiple reaction cycles [20]. The preparation involves treating plant extracts with silver salts under mild conditions, generating stable nanoparticles suitable for tetrazole synthesis [20].

Copper sulfate pentahydrate has emerged as a particularly sustainable catalyst for tetrazole synthesis, offering cost-effectiveness and minimal environmental impact [19]. This system operates efficiently in dimethyl sulfoxide (DMSO) under one-pot conditions, streamlining the synthetic process while maintaining high yields [19].

Flow Chemistry Applications

Flow chemistry has transformed tetrazole synthesis by enabling continuous processing with enhanced safety and efficiency [7] [8] [21]. The technology addresses critical safety concerns associated with azide handling by maintaining small reactive inventories and eliminating reactor headspace accumulation of volatile azides [7].

The flow synthesis of 5-substituted tetrazoles employs a continuous reactor system with precise temperature and residence time control [7] [21]. Typical conditions involve reaction temperatures of 140-190°C with residence times of 10-20 minutes, achieving conversions greater than 95% in most cases [7]. The system eliminates the need for metal promoters while using near-equimolar amounts of sodium azide, addressing both economic and safety considerations [21].

For 1-(4-methoxybenzyl)-5-phenyl-1H-tetrazole synthesis, the flow protocol would involve preparing a homogeneous solution of the nitrile precursor and sodium azide in NMP-water mixtures, followed by continuous pumping through a heated coil reactor [7]. The excellent yields and rapid processing make this approach particularly attractive for industrial scale synthesis [7].

The integration of in-line purification and workup procedures further enhances the appeal of flow chemistry for tetrazole synthesis [8]. Continuous extraction and pH-controlled quenching can be incorporated into the flow system, providing a fully integrated synthesis and purification platform [8].

Process analytical technology (PAT) integration enables real-time monitoring of flow tetrazole synthesis using techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) [8]. These analytical methods provide immediate feedback on conversion rates and product quality, facilitating process optimization and quality control [8].

Purification and Analytical Validation

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) represents the gold standard for tetrazole purification and analysis, offering exceptional resolution and quantitative capabilities [22] [23] [24]. Reverse-phase chromatography using C18 columns provides excellent separation of tetrazole derivatives from related impurities and synthetic byproducts.

For 1-(4-methoxybenzyl)-5-phenyl-1H-tetrazole purification, gradient elution systems employing acetonitrile-water mixtures with phosphoric acid buffer have proven highly effective [22]. The Zorbax Eclipse Plus C18 column (100×4.6 mm, 3.5 μm) provides optimal resolution with run times of approximately 16 minutes [22]. Detection at 220 nm wavelength ensures adequate sensitivity for both assay and impurity determination [22].

Hydrophilic interaction liquid chromatography (HILIC) using tetrazole-functionalized stationary phases offers unique selectivity advantages for polar tetrazole derivatives [23] [24]. The poly(N-(1H-tetrazole-5-yl)methacrylamide)-bonded stationary phase demonstrates exceptional performance for separating tetrazole isomers and related compounds [23].

Column chromatography using silica gel remains an essential preparative technique for tetrazole purification [25]. Mobile phase optimization typically involves hexane-ethyl acetate or petroleum ether-ethyl acetate gradients, with detection by UV visualization at 254 nm [25]. The electron-rich nature of methoxybenzyl-substituted tetrazoles may require adjusted solvent polarities for optimal separation [25].

The development of tetrazole-functionalized ion exchange materials has expanded chromatographic options for tetrazole separation [26]. These specialized stationary phases demonstrate excellent selectivity for tetrazole derivatives while providing high loading capacity and good recovery rates [26].

Crystallization and Recrystallization Protocols

Crystallization represents a critical purification step for obtaining high-purity tetrazole products suitable for pharmaceutical applications [27] [28] [29]. The crystallization behavior of tetrazoles is influenced by intermolecular hydrogen bonding interactions and π-π stacking effects [27].

For 1-(4-methoxybenzyl)-5-phenyl-1H-tetrazole, recrystallization from ethanol or chloroform typically provides excellent purity enhancement [30] [28]. The process involves dissolving the crude product in hot solvent followed by controlled cooling to promote crystal formation [28]. Temperature control during crystallization is critical for achieving optimal crystal morphology and purity [29].

Solvent selection for tetrazole crystallization requires consideration of solubility profiles and potential solvate formation [29] [31]. Aqueous-organic solvent mixtures often provide superior crystallization outcomes compared to pure organic solvents [31]. The water-miscible organic solvents including methanol, ethanol, and isopropanol have proven particularly effective for tetrazole crystallization [31].

Anti-solvent crystallization techniques offer additional control over crystal properties and purity [28]. This approach involves gradual addition of a poor solvent to a concentrated solution of the tetrazole in a good solvent, promoting controlled nucleation and crystal growth [28]. The technique is particularly valuable for compounds that exhibit poor crystallization behavior from single solvents [28].

Polymorphic screening is essential for tetrazole derivatives to identify optimal crystalline forms for pharmaceutical development [31]. Different crystalline modifications can exhibit significantly different properties including solubility, stability, and bioavailability [31]. Systematic investigation of crystallization conditions helps identify the most suitable polymorphic form for specific applications [31].

Quality Control Standards

Comprehensive quality control protocols are essential for ensuring the purity and identity of tetrazole products [32] [33] [34]. These standards encompass both chemical purity assessment and structural confirmation through multiple analytical techniques.

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation for tetrazole derivatives [33] [35] [36]. For 1-(4-methoxybenzyl)-5-phenyl-1H-tetrazole, characteristic 1H NMR signals include the tetrazole ring proton at approximately 8.5 ppm and the methoxy group signal at 3.8 ppm [37]. 13C NMR spectroscopy reveals the tetrazole carbon signal in the range of 154-156 ppm, providing unambiguous identification of the tetrazole moiety [36].

Purity determination by HPLC requires validation according to International Council for Harmonisation (ICH) guidelines [22] [34]. The analytical method must demonstrate specificity, linearity, accuracy, precision, and robustness across the expected concentration range [22]. For pharmaceutical applications, purity specifications typically require >98% by HPLC analysis [32].

Mass spectrometry provides molecular weight confirmation and impurity profiling capabilities [34]. High-resolution mass spectrometry (HRMS) enables accurate mass determination and elemental composition verification [33]. For genotoxic impurity monitoring in tetrazole-containing pharmaceuticals, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity [34].

Fourier-transform infrared (FTIR) spectroscopy provides complementary structural information, with characteristic tetrazole stretching frequencies appearing in the 1600-1700 cm-1 region [30] [35]. The absence of nitrile stretching frequencies confirms complete conversion during synthesis [30].

Melting point determination serves as a simple but effective purity assessment tool [28] [38]. Pure tetrazole derivatives typically exhibit sharp melting points with narrow temperature ranges [38]. Significant melting point depression or broad melting ranges indicate the presence of impurities requiring additional purification [28].

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

266.11676108 g/mol

Monoisotopic Mass

266.11676108 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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